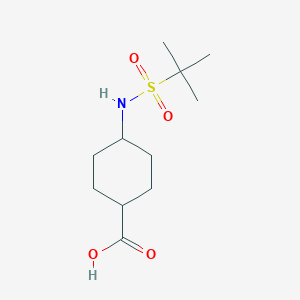

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is a compound that can be associated with a class of cyclohexanecarboxylic acids, which are known for their diverse conformational preferences and potential for chemical modifications. The compound is characterized by the presence of a sulfonamide group attached to the cyclohexane ring, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives often involves catalytic reduction, isomerization, and functional group transformations. For instance, the catalytic reduction of ketoesters has been used to obtain different stereoisomers of cyclohexanecarboxylic acids, as mentioned in the synthesis of 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids . Isomerization catalysts such as lithium chloride and sulfonic acids have been employed to achieve a thermodynamically controlled equilibrium of cis/trans isomers in the case of 1,4-cyclohexanedicarboxylic acid . These methods could potentially be adapted for the synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid by introducing the appropriate sulfonamide group at the desired stage of the synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is significantly influenced by the substituents on the cyclohexane ring. Studies on the conformational preferences of these compounds, such as trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids, have shown that the diequatorial (ee) conformer is generally more stable, although the diaxial (aa) conformer can be favored depending on the solvent and ionization state . X-ray diffraction studies have been used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . These findings are relevant for understanding the molecular structure of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, as the bulky tert-butylsulfonyl group could similarly influence its conformational stability.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives can undergo various chemical reactions, including dimerization and photochemical transformations. For example, trans-4-butyl-cyclohexane carboxylic acid has been studied for its dimerization process, which is crucial for the establishment of a nematic mesophase . Photochemical reactions of acyl azides derived from cyclohexanecarboxylic acids have been shown to yield isocyanates and other cyclic products . These types of reactions could be explored for trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their molecular conformations and substituents. Studies on the behavior of stereoisomeric cyclohexane dicarboxylates under various ionization conditions have revealed conformational effects in gas-phase cations . Theoretical information indices have been used to analyze correlations between molecular structure and physicochemical properties in a series of cyclohexene dicarboxylic acids . These approaches could be applied to trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid to predict its behavior and properties in different environments.

Applications De Recherche Scientifique

Polymer Syntheses and Isomerism Studies

Research on the isomerism of cyclohexanedicarboxylic acid derivatives, including trans-4-(1,1-dimethylethylsulfonamido)cyclohexanecarboxylic acid, has led to insights into polymer syntheses and the impact of cis/trans isomerism on polymer properties. Studies have shown that isomerization of cyclohexanedicarboxylic acid derivatives can significantly affect the crystallinity, liquid-crystalline, and amorphous states of polyesters, influencing their thermal and mechanical properties. These findings are crucial for designing polymers with tailored features for specific applications, ranging from advanced materials to biomedical devices (Kricheldorf & Schwarz, 1987).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the geometry and substituents of cyclohexanedicarboxylic acid derivatives, such as trans-4-(1,1-dimethylethylsulfonamido)cyclohexanecarboxylic acid, play pivotal roles in the formation of macrocyclic and polymeric assemblies. These assemblies are of interest for their potential applications in molecular recognition, self-assembly processes, and the development of novel materials with unique optical, electronic, or catalytic properties. The study of these compounds' conformational and topological variations enriches our understanding of molecular interactions and can lead to the development of new supramolecular systems (Hernández-Ahuactzí et al., 2015).

Conformational Preferences in Solvents

Investigations into the conformational preferences of cyclohexanedicarboxylic acid derivatives in various solvents highlight the delicate balance between molecular structure and environmental factors. Such studies provide valuable insights into how the ionization state and solvent interactions can influence the stability and conformation of these molecules, which is critical for understanding their behavior in biological systems or when designing molecules with specific interaction profiles (Garza et al., 2012).

Molecular Conformations and Biological Activity

Research on the molecular conformations of cyclohexanedicarboxylic acid derivatives and their analogs sheds light on the relationship between structure and function, particularly in medicinal chemistry. Understanding the preferred conformations of these molecules in aqueous solutions and their interactions with biological targets can guide the design of new drugs with improved efficacy and reduced side effects. This area of study is crucial for advancing pharmacological applications and developing novel therapeutic agents (Yanaka et al., 1981).

Propriétés

IUPAC Name |

4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHGJMTFCIGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474286 |

Source

|

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid | |

CAS RN |

342578-12-5 |

Source

|

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)